molecular formula C18H23NO2 B8699281 N-BOC-4-(phenylethynyl)piperidine

N-BOC-4-(phenylethynyl)piperidine

Cat. No. B8699281
M. Wt: 285.4 g/mol
InChI Key: IVUNKMFXUDPABM-UHFFFAOYSA-N
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Patent
US07354940B2

Procedure details

N-BOC4-ethynylpiperidin, 0.5 g (2.40 mmol), and iodobenzene, 0.29 mL (2.64 mmol) were dissolved in triethylamine (9 mL) and argon was passed through for a few minutes. Copper(I) iodide, 0.087 g (0.5 mmol), and bis[triphenylphosphine]palladium dichloride, 0.070 g (0.1 mmol), were added and the mixture was heated to 82° C. in a closed vessel for 17 hours. TLC analysis indicated complete reaction. Triethylamine was evaporated and the mixture was purified by silica gel chromatography (75 mL) using heptane/ethyl acetate (4+1) as eluant. Evaporation of pure fractions gave 0.497 g (73%) of N-BOC4-(phenylethynyl)piperidine. The protected piperidine, 0.497 g (1.74 mmol), was dissolved in dichloromethane and trifluoroacetic acid (1 mL) was added. The reaction was completed within 20 hours and the mixture was evaporated to give an oil. NMR analysis showed pure ammonium trifluoroacetate, contaminated with trifluoroacetic acid. The product was dissolved in dichloromethane and extracted with aqueous sodium hydrogen carbonate and water. Evaporation of solvent gave 0.284 g (88%) of the sub-titled compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis[triphenylphosphine]palladium dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]#[CH:15])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].I[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(N(CC)CC)C.[Cu]I>[C:1]([N:8]1[CH2:9][CH2:10][CH:11]([C:14]#[C:15][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12][CH2:13]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
bis[triphenylphosphine]palladium dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed through for a few minutes
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Triethylamine was evaporated
CUSTOM
Type
CUSTOM
Details
the mixture was purified by silica gel chromatography (75 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of pure fractions

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.497 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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